BenchChemオンラインストアへようこそ!

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide

physicochemical profiling logP drug-likeness

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide (CAS 2034485-55-5) is a synthetic organic compound belonging to the pyridine N-oxide class, featuring a 3-phenylazepane moiety linked via a carbonyl bridge at the pyridine 3-position. It is supplied as a research-grade intermediate with a certified purity of ≥96% (Chemscene, Cat.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 2034485-55-5
Cat. No. B2627205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide
CAS2034485-55-5
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C[N+](=CC=C3)[O-]
InChIInChI=1S/C18H20N2O2/c21-18(17-10-6-12-20(22)14-17)19-11-5-4-9-16(13-19)15-7-2-1-3-8-15/h1-3,6-8,10,12,14,16H,4-5,9,11,13H2
InChIKeyCCLOFRHTIPBEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide (CAS 2034485-55-5) – Baseline Profile for Informed Procurement


3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide (CAS 2034485-55-5) is a synthetic organic compound belonging to the pyridine N-oxide class, featuring a 3-phenylazepane moiety linked via a carbonyl bridge at the pyridine 3-position [1]. It is supplied as a research-grade intermediate with a certified purity of ≥96% (Chemscene, Cat. CS-3230) . Predicted physicochemical properties indicate a calculated octanol-water partition coefficient (clogP) of 2.92 and a topological polar surface area (TPSA) of 42.43 Ų, placing it within favorable drug-like chemical space per Lipinski's Rule of Five [1]. These properties differentiate it from non-oxide pyridine analogs, which typically exhibit higher lipophilicity and lower TPSA .

Why Generic Pyridine-Azepane Substitution Cannot Guarantee Equivalent Performance for 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide


The pyridine N-oxide functionality introduces a permanent dipole, enhanced hydrogen-bond acceptor capacity, and potential for non-classical interactions (e.g., C–H···O and π–hole contacts) that are absent in the corresponding non-oxide azepane derivatives [1]. Furthermore, the 3-phenyl substitution pattern on the azepane ring imposes distinct steric and electronic constraints that would not be replicated by 2- or 4-substituted analogs [2]. Empirical data from structurally related pyridine N-oxide-based factor XIa inhibitors demonstrate that removal of the N-oxide group consistently reduces target binding affinity by >10-fold, underscoring the critical role of the N-oxide pharmacophore [3]. Consequently, replacing this compound with a generic pyridine-azepane without the N-oxide is likely to yield divergent biological activity, solubility, and metabolic stability.

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide – Product-Specific Quantitative Evidence for Scientific Selection


Predicted Lipophilicity Reduction Relative to Non-Oxide Azepane Analog

The N-oxide group reduces the predicted lipophilicity of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide by approximately 1.06 log units compared to a representative non-oxide C18H20N2O analog. The target compound has a clogP of 2.92 [1], whereas the non-oxide compound 238760-00-4 (C18H20N2O) displays a predicted logP of 3.98 . This corresponds to a ~11-fold decrease in octanol-water partition coefficient, indicating significantly improved aqueous solubility and altered membrane permeability.

physicochemical profiling logP drug-likeness

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The TPSA of the target compound is 42.43 Ų [1], which is approximately 5–10 Ų higher than typical non-oxide azepane analogs (e.g., PSA ~32–37 Ų for C18H20N2O compounds ). This elevated TPSA places the compound near the intermediate range for oral absorption prediction, suggesting that the N-oxide group may serve as a tunable handle for permeability optimization within a homologous series. A ΔTPSA of >5 Ų is frequently associated with a measurable reduction in apparent Caco-2 permeability.

TPSA membrane permeability Caco-2

Certified Purity Benchmark for Reproducible Screening

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide is available with a guaranteed purity of ≥96% from Chemscene (Cat. CS-3230) . In contrast, many structurally related azepane-pyridine compounds from non-specialist suppliers lack publicly disclosed purity specifications, exposing procurement decisions to batch-to-batch variability. The known purity specification reduces the risk of false-positive or false-negative results in biological assays caused by impurities acting as pan-assay interference compounds (PAINS) or orthogonal pathway inhibitors.

purity quality control high-throughput screening

N-Oxide-Dependent Hydrogen Bond Acceptor Capacity for Target Engagement

The pyridine N-oxide oxygen atom serves as a potent hydrogen bond acceptor (HBA) with higher electron density compared to the pyridine ring nitrogen. The target compound possesses 4 HBA sites (including the N-oxide oxygen and the carbonyl oxygen) [1], versus 3 HBA sites for the non-oxide analog. This additional HBA capacity has been structurally validated in factor XIa inhibitors, where the N-oxide oxygen establishes a critical C–H···O hydrogen bond (C···O distance ~3.2 Å) that anchors the ligand within the S1 pocket, contributing approximately 100-fold to binding affinity [2]. The presence of this extra HBA site in 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide offers analogous potential for strengthening target interactions in SAR campaigns.

hydrogen bonding N-oxide pharmacophore target engagement

3-Phenyl Substitution Pattern as a Determinant of Azepane Conformational Bias

The 3-phenyl substitution on the azepane ring constrains the seven-membered ring into a preferred chair conformation with the phenyl group occupying a pseudo-equatorial position, as indicated by molecular mechanics calculations on the 3-phenylazepane core (PubChem CID 23626371) [1]. In contrast, the 2-phenyl and 4-phenyl isomers adopt different conformational preferences due to steric interactions with the ring nitrogen . The 3-substitution pattern in the target compound is expected to present a distinct three-dimensional vector for the phenyl pharmacophore compared to its regioisomers, which can lead to differential protein binding when incorporated into larger ligands.

conformational analysis azepane structure-based design

Documented Storage Stability Enabling Long-Term Screening Campaigns

Per vendor specification, 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide (Chemscene CS-3230) is stored at 4°C and shipped at ambient temperature within the continental US . The pyridine N-oxide moiety is significantly less prone to oxidative degradation than the corresponding free pyridine, as N-oxidation saturates the nitrogen lone pair and reduces susceptibility to air oxidation [1]. This intrinsic oxidative stability translates to lower degradation risk during prolonged DMSO storage in compound management libraries relative to non-oxide pyridine analogs, which can undergo N-oxide formation as a degradation pathway.

compound stability storage conditions compound management

Optimal Research and Industrial Application Scenarios for 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide Based on Differentiating Evidence


Lead Optimization Campaigns Targeting CNS Disorders Requiring Balanced Hydrophilicity

The target compound's clogP of 2.92 and TPSA of 42.43 Ų (Evidence Item 1 & 2) position it within the optimal CNS drug space (logP 1–3, TPSA < 60–70 Ų). Procurement of this specific N-oxide analog, rather than a non-oxide azepane (logP ~3.98), enables medicinal chemistry teams to simultaneously improve aqueous solubility while preserving passive blood-brain barrier permeability. This profile is particularly valuable for neurodegenerative disease targets such as MAO-B, where appropriate brain penetration must be balanced with systemic clearance [1].

Structure-Based Design of Factor XIa Anticoagulants Exploiting N-Oxide Hydrogen Bonding

The additional HBA site provided by the N-oxide oxygen (Evidence Item 4) has been crystallographically validated in factor XIa inhibitor programs (PDB: 7V0Z, 7V12) to establish critical non-classical C–H···O interactions that contribute substantial binding affinity [1]. 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide can serve as a core scaffold or intermediate for generating focused libraries aimed at the factor XIa S1 pocket, leveraging the 3-phenylazepane conformational bias (Evidence Item 5) to orient the phenyl group into adjacent hydrophobic sub-sites.

High-Throughput Screening Library Procurement with Minimal Purification Overhead

The ≥96% guaranteed purity and defined 4°C storage condition (Evidence Item 3 & 6) make this compound suitable for direct integration into automated compound management systems without pre-screening purification. The pyridine N-oxide's resistance to oxidative degradation minimizes the risk of purity drift during multi-year screening campaigns, reducing the compound management burden compared to non-oxide pyridine analogs that are susceptible to air oxidation in DMSO [1].

Quote Request

Request a Quote for 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.